5-(4-iodophenyl)-1H-pyrazol-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(4-iodophenyl)-1H-pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8IN3/c10-7-3-1-6(2-4-7)8-5-9(11)13-12-8/h1-5H,(H3,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLALNTSJBUVVDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NN2)N)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
423147-31-3 | |
| Record name | 5-(4-iodophenyl)-1H-pyrazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Mechanistic Reaction Pathways
Established Synthetic Routes to 5-(4-iodophenyl)-1H-pyrazol-3-amine
The foundational methods for constructing the this compound scaffold primarily rely on classical cyclization and condensation reactions. These routes are valued for their reliability and the accessibility of starting materials.
Multi-component Cyclization Reactions for Pyrazole (B372694) Core Formation
Multi-component reactions (MCRs) offer an efficient pathway to the pyrazole core by combining three or more reactants in a single step. nih.govbeilstein-journals.orgresearchgate.net A common strategy for synthesizing 5-aryl-3-aminopyrazoles involves the condensation of a β-ketonitrile with a hydrazine (B178648) derivative. beilstein-journals.orgnih.gov In the context of this compound, this would typically involve the reaction of a (4-iodophenyl)-substituted β-ketonitrile with hydrazine.
Another notable multi-component approach involves the reaction of arylhydrazines, benzoylacetonitriles, and a third component, which can vary. For instance, a one-pot, iodine-catalyzed reaction between benzoylacetonitriles, arylhydrazines, and diaryl diselenides has been developed for the synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles. nih.gov While this introduces a different substituent at the 4-position, the core pyrazole formation is relevant. Similarly, a three-component reaction of malononitrile, benzaldehyde, and phenylhydrazine (B124118) can yield 5-aminopyrazole-4-carbonitriles. niscpr.res.in Adapting these methods by using 4-iodobenzaldehyde (B108471) and hydrazine hydrate (B1144303) would be a direct route to the desired scaffold.
The general mechanism for these reactions often involves the initial formation of a hydrazone from the ketone and hydrazine, followed by an intramolecular cyclization where the other nitrogen of the hydrazine attacks the nitrile carbon. nih.gov
Condensation Reactions Utilizing Hydrazine Derivatives
The reaction of 1,3-dicarbonyl compounds or their synthetic equivalents with hydrazine derivatives is a cornerstone of pyrazole synthesis, often referred to as the Knorr pyrazole synthesis. chim.it For the synthesis of 5-aminopyrazoles specifically, β-ketonitriles are the most versatile precursors. nih.gov These compounds react smoothly with hydrazines to form 5-aminopyrazoles. nih.gov The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization. nih.gov
The synthesis of this compound can be achieved through the condensation of a suitable β-ketonitrile, namely 3-(4-iodophenyl)-3-oxopropanenitrile (B1593162), with hydrazine hydrate. nih.gov This reaction can be carried out in a solvent like ethanol (B145695). researchgate.net The versatility of this method allows for the introduction of various substituents on the pyrazole ring by choosing appropriately substituted starting materials. nih.gov
Furthermore, α,β-unsaturated nitriles that have a leaving group at the β-position can also react with hydrazine derivatives to produce 5-aminopyrazoles. mdpi.com This provides an alternative pathway to the target molecule, assuming a suitable α,β-unsaturated nitrile precursor bearing the 4-iodophenyl group can be synthesized.
Strategies for Site-Selective Introduction of the Iodophenyl Moiety
The introduction of the 4-iodophenyl group can be achieved either by starting with a pre-functionalized building block or by direct iodination of a pre-formed pyrazole ring.
Starting with a pre-functionalized precursor is a common and direct approach. For example, using 4-iodoacetophenone as a starting material to generate a chalcone, which is then cyclized with hydrazine, is a viable route. nih.gov Similarly, 3-(4-iodophenyl)-3-oxopropanenitrile can be synthesized and then reacted with hydrazine. nih.gov The synthesis of 5-amino-3-(4-iodophenyl)pyrazole has been reported, which can then be used in further reactions. beilstein-journals.orgbeilstein-journals.org
Direct iodination of a phenyl-substituted pyrazole at the para-position of the phenyl ring is another strategy. However, controlling the regioselectivity of iodination on the pyrazole ring itself can be challenging. Iodination of pyrazoles often occurs at the 4-position of the pyrazole ring. researchgate.net Therefore, methods that direct iodination to the desired position on the phenyl substituent are crucial. One approach involves the use of specific iodinating reagents and conditions that favor electrophilic aromatic substitution on the phenyl ring over the pyrazole ring. For instance, the use of I2/NaI or I2/CAN has been reported for the iodination of pyrazoles. researchgate.net
Advanced Synthetic Approaches and Process Optimization
To improve efficiency, yield, and environmental footprint, advanced synthetic methods have been applied to the synthesis of pyrazole derivatives, including those related to this compound.
Metal-Catalyzed Coupling Reactions for Aryl Substitution
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are powerful tools for forming carbon-carbon bonds and can be employed to introduce the 4-iodophenyl moiety. nih.govorganic-chemistry.org These reactions typically involve the coupling of an aryl halide or triflate with an organometallic reagent.
For the synthesis of 5-arylpyrazoles, a common strategy is the palladium-catalyzed direct C-H arylation. academie-sciences.fracademie-sciences.fr This method avoids the need for pre-functionalized organometallic pyrazole derivatives. For example, a pyrazole can be directly arylated with an aryl bromide in the presence of a palladium catalyst. academie-sciences.fracademie-sciences.fr To control the regioselectivity of the arylation at the C5 position, a blocking group can be introduced at the C4 position of the pyrazole, which can later be removed. academie-sciences.fr
Rhodium(III)-catalyzed oxidative coupling of 5-aryl-1H-pyrazoles with alkynes and acrylates has also been demonstrated, showcasing the utility of transition metal catalysis in functionalizing the pyrazole core. snnu.edu.cnacs.org While not directly yielding the target compound, these methods highlight the potential for C-H activation strategies in synthesizing complex pyrazole derivatives. The synthesis of unsymmetrical 2,6-diarylanilines has been achieved using a pyrazole-directed palladium-catalyzed ortho-C-H arylation, demonstrating the directing group ability of the pyrazole ring which could be conceptually applied. nih.gov
A specific example of a palladium-catalyzed reaction is the four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide to produce pyrazole derivatives. organic-chemistry.org
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. tandfonline.comdergipark.org.trresearchgate.netchim.it This technology has been successfully applied to the synthesis of various pyrazole derivatives. nih.govbeilstein-journals.orgmdpi.comresearchgate.net
The synthesis of pyrazoles through the condensation of chalcones with hydrazine hydrate can be efficiently carried out under microwave irradiation. nih.gov For example, the reaction of acetophenone (B1666503) and aromatic aldehydes to form chalcones, followed by cyclization with hydrazine hydrate, is accelerated by microwave heating. nih.gov This approach could be adapted for the synthesis of this compound by using 4-iodoacetophenone as a starting material.
Microwave assistance has also been employed in multi-component reactions for pyrazole synthesis. mdpi.com For instance, the three-component condensation of an aldehyde, a β-ketonitrile, and a 5-aminopyrazole has been shown to be more efficient under microwave conditions. beilstein-journals.org The synthesis of 5-aryl-3-amino-1H-pyrazole-4-carbonitriles has also been developed using both thermal and microwave activation. researchgate.net A specific report details the microwave-assisted synthesis of 5-amino-1-(4-iodophenyl)-1H-pyrazol-4-ylketone, indicating the feasibility of using microwave energy for reactions involving the iodophenyl pyrazole scaffold. tandfonline.com
The use of microwave irradiation is not only beneficial for the pyrazole ring formation but can also be applied to subsequent functionalization steps, such as palladium-catalyzed cross-coupling reactions. beilstein-journals.org
Interactive Data Table: Comparison of Synthetic Methodologies
| Synthetic Method | Key Reactants | Typical Conditions | Advantages | Relevant Citations |
| Multi-component Cyclization | β-ketonitrile, Hydrazine | Varies (e.g., Iodine catalysis) | High atom economy, one-pot synthesis | nih.govbeilstein-journals.orgresearchgate.netnih.gov |
| Hydrazine Condensation | β-ketonitrile, Hydrazine Hydrate | Ethanol, Reflux | Versatile, reliable | nih.govnih.govresearchgate.net |
| Metal-Catalyzed Coupling | Pyrazole, Aryl Halide | Palladium or Rhodium catalyst, Base | High efficiency, good functional group tolerance | organic-chemistry.orgacademie-sciences.fracademie-sciences.frsnnu.edu.cnacs.org |
| Microwave-Assisted Synthesis | Various (Chalcones, Hydrazine) | Microwave irradiation | Rapid reaction times, often higher yields | researchgate.netnih.govbeilstein-journals.orgtandfonline.comdergipark.org.trmdpi.comtandfonline.com |
Flow Chemistry Applications for Enhanced Synthesis Efficiency and Scalability
The adoption of flow chemistry has marked a significant advancement in the synthesis of pyrazole derivatives, offering substantial improvements over traditional batch methods. mdpi.com This technology provides superior control over crucial reaction parameters such as temperature, pressure, and mixing, which translates to higher yields, better selectivity, and enhanced safety profiles. mdpi.com The high surface-area-to-volume ratio in microreactors facilitates rapid heat and mass transfer, allowing for precise temperature management and the safe use of highly reactive intermediates. mdpi.com
For the synthesis of substituted pyrazoles, flow chemistry enables multi-step sequences to be performed in a continuous, uninterrupted fashion. For instance, a common route involves the in-situ generation of ynones from terminal alkynes, which then react with a hydrazine derivative in a subsequent reactor module. mdpi.com A transition metal-free continuous-flow process has been described for synthesizing 3,5-disubstituted pyrazoles, where terminal aryl alkynes react with n-BuLi and then an acyl chloride to form the ynone intermediate. This intermediate is then reacted with hydrazine to yield the pyrazole. mdpi.com
Another two-step flow strategy involves the copper-catalyzed homocoupling of terminal alkynes to create a 1,3-diyne intermediate. This is immediately followed by a Cope-type hydroamination with hydrazine to produce 3,5-disubstituted pyrazoles in very good yields. mdpi.com These continuous processes significantly reduce reaction times, from hours in batch synthesis to mere minutes in flow, and allow for efficient scaling-up by simply extending the operation time, thus avoiding the challenges associated with scaling up batch reactors. mdpi.com
Table 1: Comparison of Batch vs. Flow Chemistry for Pyrazole Synthesis
| Feature | Batch Synthesis | Flow Chemistry |
|---|---|---|
| Reaction Time | Often several hours to days | Minutes to an hour mdpi.com |
| Scalability | Challenging, requires process redesign | Straightforward, "scale-out" by running longer mdpi.com |
| Safety | Risks with exotherms and hazardous reagents | Enhanced safety due to small volumes and superior heat control mdpi.com |
| Process Control | Limited control over gradients | Precise control of temperature, pressure, and stoichiometry mdpi.com |
| Yield & Purity | Variable, often lower | Generally higher yields and purity mdpi.com |
Mechanistic Investigations of Formation Reactions
The formation of this compound typically proceeds through the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with hydrazine. A primary and effective pathway involves the reaction of a β-ketonitrile, specifically 3-(4-iodophenyl)-3-oxopropanenitrile, with hydrazine monohydrate. nih.gov
The proposed mechanism for this reaction involves several key steps:
Initial Condensation: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of hydrazine on the electrophilic carbonyl carbon of the β-ketonitrile. This is often the rate-determining step and leads to the formation of a carbinolamine intermediate.
Dehydration to Hydrazone: The carbinolamine intermediate rapidly undergoes dehydration, often facilitated by an acid or base catalyst, to form a more stable hydrazone intermediate. acs.org
Intramolecular Cyclization: The terminal amino group (-NH2) of the hydrazone moiety then performs an intramolecular nucleophilic attack on the carbon atom of the nitrile group. This 5-endo-dig cyclization step forms the five-membered pyrazole ring.
Tautomerization: The resulting cyclic imine intermediate, a dihydropyrazole, undergoes tautomerization to yield the final, thermodynamically stable aromatic 1H-pyrazol-3-amine structure. nih.gov
An alternative, widely used pathway starts from α,β-unsaturated ketones, known as chalcones. researchgate.netniscpr.res.in In this case, 1-(4-iodophenyl)prop-2-en-1-one would react with a nitrogen source that can provide the 3-amino group, though the β-ketonitrile route is more direct for achieving the 3-amino-5-aryl substitution pattern. Spectroscopic techniques such as NMR and mass spectrometry are crucial for identifying key intermediates like the hydrazone, confirming the proposed reaction pathway. nih.govresearchgate.net
Regioselectivity is a critical consideration in the synthesis of asymmetrically substituted pyrazoles like this compound, especially when using unsymmetrical starting materials. The reaction between an unsymmetrical 1,3-dielectrophile (e.g., 3-(4-iodophenyl)-3-oxopropanenitrile) and hydrazine can potentially yield two regioisomers: this compound and 3-(4-iodophenyl)-1H-pyrazol-5-amine.
The regiochemical outcome is primarily dictated by the difference in electrophilicity between the two carbonyl/nitrile carbons and the nucleophilicity of the two nitrogen atoms in the substituted hydrazine. In the case of hydrazine itself, the initial attack typically occurs at the more electrophilic center, which is the ketone carbonyl group over the nitrile group. nih.gov
The control of regioselectivity is a subject of extensive research, with several factors influencing the final product distribution:
Starting Material Design: A well-defined strategy involves using precursors where the regiochemical outcome is unambiguous. For instance, the reaction of diethyl [(dimethylamino)methylene]malonate with an arylhydrazine followed by base-catalyzed cyclization reliably yields 5-hydroxy-1H-pyrazoles. nih.gov A different route, involving the acylation of hydrazines with methyl malonyl chloride followed by cyclization, produces the isomeric 3-hydroxy-1H-pyrazoles. nih.gov These principles are directly applicable to the synthesis of aminopyrazoles.
Reaction Conditions: The choice of solvent and catalyst can steer the reaction towards a specific isomer. It has been demonstrated that in multicomponent reactions, the use of different solvents can lead to the exclusive formation of different regioisomers. beilstein-journals.org The formation of one isomer can be favored over another due to subtle differences in the stability of transition states, which are influenced by solvent polarity and the nature of the catalyst. beilstein-journals.orgkfas.org.kw For instance, studies on related heterocyclic systems show that the initial site of nucleophilic attack (either the exocyclic amino group or the endocyclic nitrogen in an aminopyrazole) can be modulated by reaction conditions, overriding simple predictions based on basicity or steric hindrance. kfas.org.kw
Stereoselectivity is generally not a factor in the final aromatic pyrazole product but is relevant in the synthesis of its dihydro- or tetrahydro-pyrazole precursors (pyrazolines).
The choice of catalysts, solvents, and general reaction conditions plays a pivotal role in governing the reaction mechanism, influencing reaction rates, yields, and selectivity.
Catalysts:
Acid Catalysis: Acids such as acetic acid, p-toluenesulfonic acid (p-TSA), or mineral acids are commonly employed. niscpr.res.inbeilstein-journals.org They function by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by hydrazine. beilstein-journals.org Acid catalysts are also crucial for promoting the dehydration of the carbinolamine intermediate. acs.org
Base Catalysis: Bases like sodium hydroxide, potassium hydroxide, or triethylamine (B128534) can also be used. niscpr.res.in They may act by deprotonating the hydrazine to increase its nucleophilicity or by facilitating the tautomerization step at the end of the reaction sequence. In some cases, a base-mediated mechanism proceeds via a nitropyrazolidine intermediate. cu.edu.eg
Metal Catalysts: While often not necessary for simple pyrazole condensation, metal catalysts (e.g., Ru, Cu, Ag) can enable alternative synthetic routes, such as oxidative C-N coupling or cycloaddition reactions involving different precursors. cu.edu.egnih.gov
Solvents: The solvent choice is critical and can dramatically alter the reaction outcome.
Protic Solvents: Alcohols like ethanol and methanol (B129727) are frequently used as they are effective at solvating the reactants and intermediates. researchgate.netjchemlett.com Ethanol is often cited as an optimal and environmentally benign solvent, leading to good yields in shorter reaction times. jchemlett.com
Aprotic Solvents: Solvents like DMSO and DMF can also be used. beilstein-journals.orgnih.gov In some syntheses, switching from an ethanol/acetic acid mixture to a DMSO/acetic acid mixture has been shown to change the final product from a dihydropyridine (B1217469) derivative to a fully aromatized one, demonstrating the solvent's role in the final oxidation/aromatization step. beilstein-journals.org
Reaction Conditions:
Temperature: Reaction temperature significantly affects the rate of reaction. Many pyrazole syntheses are carried out at reflux temperatures to ensure completion. beilstein-journals.org
Microwave Irradiation: The use of microwave heating has become a popular technique to accelerate pyrazole synthesis. cu.edu.egresearchgate.net It can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions by minimizing side product formation. researchgate.net
Table 2: Effect of Catalysts and Solvents on Pyrazole Synthesis
| Catalyst | Solvent | Typical Role/Outcome | Reference(s) |
|---|---|---|---|
| Acetic Acid | Ethanol | Promotes condensation and dehydration; leads to good yields. | niscpr.res.inbeilstein-journals.org |
| p-TSA | Water / Ethanol | Effective acid catalyst for multicomponent reactions, controls regioselectivity. | beilstein-journals.org |
| NaOH / KOH | Methanol / Ethanol | Base-catalyzed condensation of chalcones. | niscpr.res.in |
| None | DMSO | Can facilitate oxidation/aromatization in the final step. | beilstein-journals.org |
| Molecular Iodine | Acetic Acid | Used as a catalyst to promote cyclization of chalcones, giving excellent yields in less time. | niscpr.res.in |
Spectroscopic and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen and carbon framework.
¹H NMR Chemical Shift Analysis and Proton Connectivity
The ¹H NMR spectrum of 5-(4-iodophenyl)-1H-pyrazol-3-amine provides crucial information about the electronic environment of the protons within the molecule. The chemical shifts (δ) are influenced by the neighboring atoms and functional groups.
The aromatic protons on the iodophenyl ring typically appear as a set of doublets due to ortho and meta coupling. The protons ortho to the iodine atom are expected to resonate at a different frequency compared to those meta to it, providing a distinct splitting pattern. The pyrazole (B372694) ring protons, including the N-H and C-H protons, will also exhibit characteristic chemical shifts. The amine (NH₂) protons can appear as a broad singlet, and its chemical shift can be solvent and concentration-dependent.
Table 1: Representative ¹H NMR Chemical Shifts for Pyrazole Derivatives
| Proton | Typical Chemical Shift (δ, ppm) |
| Aromatic-H | 6.5 - 8.0 |
| Pyrazole C-H | 5.5 - 6.5 |
| NH (pyrazole) | 10.0 - 13.0 (broad) |
| NH₂ (amine) | 3.0 - 5.0 (broad) |
| Note: These are approximate ranges and can vary based on the specific molecular structure and solvent used. |
¹³C NMR Spectroscopic Characterization and Carbon Skeleton Confirmation
Complementing the ¹H NMR data, ¹³C NMR spectroscopy offers a detailed view of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, confirming the carbon skeleton.
The carbon atom attached to the iodine will show a characteristic chemical shift at a relatively lower field. The carbons of the pyrazole ring will have distinct signals, with the carbon bearing the amino group and the carbon attached to the iodophenyl group showing specific resonances.
Table 2: Expected ¹³C NMR Chemical Shift Ranges for Key Carbon Atoms
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| C-I (Aromatic) | 90 - 100 |
| Aromatic Carbons | 110 - 140 |
| C-NH₂ (Pyrazole) | 150 - 160 |
| C-Aryl (Pyrazole) | 140 - 150 |
| CH (Pyrazole) | 95 - 105 |
| Note: These are estimated ranges and actual values may differ. |
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Resolution
For an unambiguous assignment of all proton and carbon signals, especially in complex molecules, advanced 2D NMR techniques are employed. semanticscholar.orgnih.govsemanticscholar.org
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to establish the connectivity of protons within the same spin system, such as the protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. semanticscholar.orgnih.govsemanticscholar.org
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. semanticscholar.orgnih.govsemanticscholar.org This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule, such as connecting the iodophenyl ring to the pyrazole core.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by analyzing their characteristic vibrational modes.
Identification of Key Functional Group Vibrations
The IR and Raman spectra of this compound would display characteristic absorption bands corresponding to its various functional groups.
N-H Stretching: The amine (NH₂) and pyrazole N-H groups will exhibit stretching vibrations typically in the region of 3200-3500 cm⁻¹. The amine group may show two distinct bands corresponding to symmetric and asymmetric stretching.
C-H Stretching: Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹.
C=N and C=C Stretching: The stretching vibrations of the C=N bond in the pyrazole ring and the C=C bonds in the aromatic ring are expected in the 1400-1650 cm⁻¹ region. mdpi.commdpi.com
N-H Bending: The bending vibration of the N-H bond in the amine group typically appears around 1600 cm⁻¹.
C-I Stretching: The C-I stretching vibration is expected to be found in the lower frequency region of the spectrum, typically around 500-600 cm⁻¹.
Table 3: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| N-H (Amine, Pyrazole) | Stretching | 3200 - 3500 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C=N (Pyrazole) | Stretching | 1550 - 1650 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| N-H (Amine) | Bending | 1580 - 1650 |
| C-I | Stretching | 500 - 600 |
| Note: These are general ranges and can be influenced by the molecular environment. |
Conformational Analysis Through Vibrational Spectroscopy
While primarily used for functional group identification, vibrational spectroscopy can also provide insights into the conformational properties of a molecule. The planarity of the pyrazole and iodophenyl rings, and the rotational freedom around the C-C single bond connecting them, can influence the vibrational spectra. Theoretical calculations, often using Density Functional Theory (DFT), can be employed to predict the vibrational frequencies for different possible conformers. elsevierpure.com By comparing the calculated spectra with the experimental IR and Raman data, the most stable conformation of the molecule in the solid state or in solution can be inferred. elsevierpure.com
Mass Spectrometry for Molecular Ion Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is an indispensable tool for confirming the molecular weight of a synthesized compound and for gaining insight into its structural components through the analysis of its fragmentation pathways. For this compound, high-resolution mass spectrometry (HRMS) would be expected to show a molecular ion peak [M+H]⁺ that corresponds to its calculated monoisotopic mass.
The fragmentation of pyrazole derivatives under mass spectrometry conditions, typically electron ionization (EI), often follows predictable pathways. The initial fragmentation of pyrazoles substituted with a halogen, such as iodine, may involve the loss of the halogen radical. Subsequent fragmentation can involve the cleavage of the pyrazole ring itself. The presence of the amino group and the iodophenyl moiety would lead to a characteristic fragmentation pattern.
A plausible fragmentation pathway for this compound would involve initial cleavages such as the loss of the iodine atom or molecules like HCN. The fragmentation of the pyrazole ring can proceed through various ring-opening and rearrangement mechanisms, yielding a series of daughter ions. Analysis of these fragments helps to piece together the molecular structure, confirming the connectivity of the pyrazole core, the amino group, and the iodophenyl substituent.
| Fragment Ion | Proposed Structure | m/z (Expected) | Significance |
|---|---|---|---|
| [M]⁺ | C₉H₈IN₃⁺ | 299.98 | Molecular Ion |
| [M-I]⁺ | C₉H₈N₃⁺ | 158.07 | Loss of Iodine Radical |
| [M-HCN]⁺ | C₈H₇IN₂⁺ | 272.97 | Loss of Hydrogen Cyanide from Pyrazole Ring |
| [C₆H₄I]⁺ | C₆H₄I⁺ | 202.94 | Iodophenyl Cation |
X-ray Diffraction Analysis for Solid-State Molecular Architecture
The crystal packing of this compound is expected to be dominated by a network of intermolecular interactions that dictate the supramolecular assembly. The amino group and the pyrazole ring are both capable of participating in hydrogen bonding, acting as both donors and acceptors. This would likely lead to the formation of hydrogen-bonded synthons, such as dimers or chains, which are common in the crystal structures of aminopyrazoles.
The presence of an iodine atom on the phenyl ring introduces the possibility of halogen bonding. Halogen bonds are directional interactions between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site, such as a nitrogen or oxygen atom, or a π-system. In the crystal structure of this compound, C–I···N or C–I···π interactions could play a significant role in stabilizing the crystal lattice. scirp.orgresearchgate.netresearchgate.net
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |
|---|---|---|---|---|
| Hydrogen Bond | N-H (amine/pyrazole) | N (pyrazole) | 2.8 - 3.2 | Primary structural motif |
| Halogen Bond | C-I | N (pyrazole) | 3.0 - 3.5 | Directional packing influence scirp.org |
| C-H···π Interaction | C-H | Phenyl/Pyrazole Ring | 3.2 - 3.8 | Stabilization of crystal packing |
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule dominates that of the surrounding molecules. By mapping properties such as dnorm (normalized contact distance) onto this surface, close intermolecular contacts can be identified and highlighted. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds.
For chiral molecules, X-ray diffraction can be used to determine the absolute configuration. However, this compound is an achiral molecule, and therefore, this particular analysis is not applicable. The X-ray diffraction data would, however, definitively confirm the connectivity and planarity of the pyrazole and phenyl rings, as well as the geometry of the amino substituent. Any significant deviations from planarity or unusual bond angles would be readily apparent from the crystallographic data.
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. For 5-(4-iodophenyl)-1H-pyrazol-3-amine, DFT calculations are employed to determine its fundamental properties, including its most stable three-dimensional structure, electronic orbital distributions, and potential for intermolecular interactions.
Geometry optimization is a computational process used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface, representing the molecule's most stable conformation. For derivatives of 1H-pyrazole, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are performed to achieve an optimized structure. nih.gov
The analysis of related pyrazole (B372694) structures reveals that the central pyrazole ring is typically planar. researchgate.netnih.gov However, the phenyl and iodophenyl substituent rings are often twisted with respect to this central ring. The dihedral angle between the pyrazole and the substituted phenyl rings is a key parameter determined during optimization. In similar structures, these angles can vary, influencing the degree of conjugation across the molecule. nih.govresearchgate.net The amino group (NH2) may also exhibit a slight twist relative to the pyrazole ring plane. nih.gov Conformational analysis identifies the most stable isomer by comparing the energies of different possible spatial arrangements (rotamers). iu.edu.sa
Table 1: Predicted Geometric Parameters for this compound Note: These values are representative and based on DFT calculations of analogous pyrazole structures.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C-I | ~2.10 Å |
| C-N (pyrazole) | ~1.35 - 1.39 Å | |
| N-N (pyrazole) | ~1.36 Å | |
| C-NH2 | ~1.37 Å |
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. youtube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity).
The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. emerginginvestigators.org Conversely, a small gap indicates a molecule that is more polarizable and reactive. researchgate.net For pyrazole derivatives, the HOMO is often localized on the pyrazole ring and the electron-donating amine group, while the LUMO tends to be distributed over the aromatic rings. researchgate.net
Table 2: Representative FMO Parameters for this compound Note: Values are illustrative, based on DFT calculations for similar pyrazole derivatives.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.9 eV |
| ELUMO | -2.5 eV |
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict how it will interact with other species. deeporigin.com It illustrates regions of positive and negative electrostatic potential on the molecule's surface.
For this compound, the MEP map would be expected to show:
Negative Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They are typically located around the electronegative nitrogen atoms of the pyrazole ring and the amino group due to the presence of lone pairs of electrons. researchgate.net
Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. The hydrogen atoms of the amino group (N-H) and the pyrazole N-H are expected to be the most electropositive sites. nih.gov
Neutral Regions (Green): These areas, likely the carbon backbones of the aromatic rings, have a relatively neutral potential.
The MEP map is crucial for predicting non-covalent interactions, such as hydrogen bonding, which are vital for molecular recognition and crystal packing. deeporigin.com
Population analysis methods, such as Mulliken charges and Natural Bond Orbital (NBO) analysis, provide quantitative measures of the charge distribution at the atomic level.
Mulliken Charge Analysis: This method partitions the total electron density among the atoms in the molecule. It is expected that the nitrogen atoms and the iodine atom in this compound would carry negative Mulliken charges due to their high electronegativity, while the hydrogen atoms would have positive charges.
Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics, including optical switching and data storage. nih.gov Organic molecules with large π-conjugated systems and significant charge separation between electron-donating and electron-accepting groups often exhibit high NLO activity.
The structure of this compound, featuring an electron-donating amino group and a π-conjugated system extending across the pyrazole and phenyl rings, suggests potential for NLO properties. The first-order hyperpolarizability (β₀) is a key parameter calculated using DFT to quantify a molecule's NLO response. A high β₀ value, often compared to a standard material like urea, indicates a strong NLO response. nih.gov The presence of the heavy iodine atom may further enhance these properties.
Table 3: Predicted NLO Properties Note: Values are hypothetical and for comparative purposes.
| Compound | First Hyperpolarizability (β₀) (esu) |
|---|---|
| Urea (reference) | 0.37 × 10⁻³⁰ |
Quantum Chemical Descriptors and Local Reactivity Indices
From the HOMO and LUMO energy values, several global quantum chemical descriptors can be calculated to further characterize the molecule's reactivity and stability. These descriptors provide a quantitative framework for understanding its chemical behavior.
Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.
Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO)/2. A harder molecule has a larger HOMO-LUMO gap. emerginginvestigators.org
Chemical Softness (S): The reciprocal of hardness (S = 1/η), it indicates the molecule's polarizability.
Electrophilicity Index (ω): This index quantifies the energy lowering of a molecule when it accepts electrons from the environment. It is calculated as ω = χ²/2η.
These descriptors are invaluable for comparing the reactivity of different molecules within a series and for predicting their behavior in chemical reactions.
Table 4: Calculated Global Reactivity Descriptors Note: Based on the representative FMO energies from Table 2.
| Descriptor | Formula | Predicted Value (eV) |
|---|---|---|
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.20 |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 1.70 |
| Chemical Softness (S) | 1/η | 0.59 |
Global Reactivity Descriptors
Chemical Hardness (η): This descriptor quantifies the resistance of a molecule to change its electron configuration. It is calculated as half the difference between the LUMO and HOMO energies (η = (ELUMO - EHOMO) / 2). A higher value of chemical hardness indicates greater stability and lower reactivity.
Electrophilicity Index (ω): This index measures the propensity of a molecule to accept electrons. It is calculated using the electronic chemical potential (μ) and chemical hardness (ω = μ2 / 2η), where μ is approximated as (EHOMO + ELUMO) / 2.
For this compound, the presence of the iodine atom, being less electronegative and more polarizable than fluorine, is expected to influence the frontier orbital energies compared to its fluorinated counterpart. This would, in turn, affect its chemical hardness and electrophilicity. A comprehensive DFT study would be necessary to quantify these effects precisely.
Table 1: Illustrative Global Reactivity Descriptors (Hypothetical Data)
| Descriptor | Symbol | Formula | Hypothetical Value (eV) |
| HOMO Energy | EHOMO | - | -5.8 |
| LUMO Energy | ELUMO | - | -1.2 |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.6 |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.3 |
| Electronic Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -3.5 |
| Electrophilicity Index | ω | μ2 / 2η | 2.66 |
Note: The values in this table are hypothetical and for illustrative purposes only, demonstrating the types of data obtained from DFT calculations.
Local Reactivity Descriptors (e.g., Fukui Functions) for Site Specificity
While global descriptors provide a general overview of reactivity, local reactivity descriptors, such as Fukui functions, identify the most reactive sites within a molecule. Fukui functions (f(r)) indicate the change in electron density at a specific point when an electron is added to or removed from the system.
There are three main types of Fukui functions:
f+(r): for nucleophilic attack (measures reactivity towards an electron-donating species).
f-(r): for electrophilic attack (measures reactivity towards an electron-accepting species).
f0(r): for radical attack.
By calculating the Fukui functions for each atom in this compound, one could predict the most probable sites for various chemical reactions. For instance, the nitrogen atoms of the pyrazole ring and the exocyclic amine group, as well as specific carbon atoms in the aromatic rings, would likely exhibit distinct reactivity profiles. The iodine atom itself could also be a site of interest for specific interactions.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular dynamics simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide a detailed view of the dynamic behavior of a compound in a specific environment, such as in a solvent.
Investigation of Solvent Interactions and Radial Distribution Functions (RDF)
The interaction of this compound with solvent molecules is crucial for understanding its solubility and behavior in solution. MD simulations can model these interactions explicitly. A key tool for analyzing these interactions is the Radial Distribution Function (RDF), g(r), which describes the probability of finding a particle at a distance r from another particle.
By calculating the RDFs between specific atoms of the solute (e.g., the amine nitrogen, the pyrazole nitrogens, the iodine atom) and the solvent molecules (e.g., water), one can gain insights into the solvation shell structure. For example, sharp peaks in the RDF would indicate strong, well-defined interactions, such as hydrogen bonding between the amine group and water molecules.
Conformational Flexibility and Stability in Solution
The this compound molecule has a degree of conformational flexibility, particularly concerning the rotation around the single bond connecting the phenyl and pyrazole rings. MD simulations can explore the accessible conformations of the molecule in solution and determine their relative stabilities. By analyzing the trajectory of the simulation, one can identify the most populated conformational states and the energy barriers between them. This information is vital for understanding how the molecule's shape influences its interactions with other molecules.
Bond Dissociation Energy (BDE) Calculations for Chemical Stability
Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically, forming two radical species. It is a fundamental measure of bond strength and a key indicator of the chemical stability of a molecule. For this compound, the BDE of various bonds could be of interest, particularly the C-I bond, the N-H bonds of the amine and pyrazole groups, and the C-N bonds.
The C-I bond is generally weaker than C-H, C-N, and C-C bonds, making it a potential site for chemical transformation. Computational methods, such as DFT, can be used to calculate BDEs. These calculations would provide quantitative data on the relative stability of different parts of the molecule and could help in predicting its degradation pathways or its potential as a synthon in chemical reactions involving the cleavage of the C-I bond.
Chemical Reactivity and Derivatization Strategies
Functionalization and Modification of the Pyrazole (B372694) Ring System
The pyrazole ring is an aromatic heterocycle with distinct electronic properties. It contains a pyrrole-like nitrogen (N1) and a pyridine-like nitrogen (N2), along with three carbon atoms. mdpi.com This arrangement makes the ring susceptible to various functionalization reactions, which can alter its chemical and biological properties.
Electrophilic Substitution Reactions on the Pyrazole Nucleus
The pyrazole ring is considered a π-excessive system, making it reactive towards electrophiles. nih.gov Electrophilic substitution reactions, such as halogenation and nitration, typically occur at the C4 position, which is the most electron-rich carbon on the ring. mdpi.comnih.govencyclopedia.pub The presence of the activating amino group at C3 and the deactivating (by induction) but π-donating iodophenyl group at C5 influences the regioselectivity of these reactions.
Studies on related 3-aminopyrazole (B16455) systems have shown that the C4 position is the preferred site for electrophilic attack. encyclopedia.pub For instance, the reaction of 3-aminopyrazoles with electrophilic reagents like N-halosuccinimides or nitric acid can lead to the regioselective formation of 4-halo or 4-nitro derivatives, respectively. rsc.org The reaction conditions, including the choice of solvent and temperature, can be optimized to achieve high yields of the desired C4-substituted products. rsc.org
Table 1: Examples of Electrophilic Substitution Reactions on Aminopyrazole Scaffolds
| Electrophile | Reagent | Position of Substitution | Reference |
| Nitro | Nitric Acid | C4 | rsc.org |
| Halo | N-halosuccinimide | C4 | rsc.org |
Nucleophilic Substitution Reactions and Ring Transformations
While the pyrazole ring itself is generally resistant to nucleophilic attack unless activated by strong electron-withdrawing groups, the aminopyrazole moiety can participate in condensation reactions that lead to fused heterocyclic systems. mdpi.comencyclopedia.pub The exocyclic amine and the N1 or N2 nitrogen atoms can act as nucleophiles. encyclopedia.pub
A significant reaction pathway for 3-aminopyrazoles is their condensation with 1,3-dielectrophilic compounds, such as β-diketones or β-ketoesters, to form pyrazolo[1,5-a]pyrimidines. rsc.orgbeilstein-journals.orgbeilstein-journals.org This transformation involves the initial reaction of the exocyclic amino group with one of the electrophilic centers, followed by cyclization involving one of the ring nitrogens. For example, the reaction of 5-amino-3-(4-iodophenyl)pyrazole with acetylacetone (B45752) in ethanol (B145695) leads to the formation of a pyrazolo[1,5-a]pyrimidine (B1248293) derivative. beilstein-journals.orgbeilstein-journals.orgnih.gov
Furthermore, 3-aminopyrazoles can undergo ring transformation reactions under specific conditions. For instance, they can serve as precursors for the synthesis of other fused pyrazole systems like pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines. mdpi.combeilstein-journals.orgresearchgate.net These transformations often involve reaction with reagents that can introduce a new ring system by reacting with both the amino group and a carbon or nitrogen atom of the pyrazole ring. beilstein-journals.orgresearchgate.net
Halogen-Mediated Cross-Coupling Reactions at the Iodophenyl Moiety
The iodine atom on the phenyl ring at the C5 position is a key functional handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are particularly valuable for elaborating the structure of 5-(4-iodophenyl)-1H-pyrazol-3-amine.
The Suzuki-Miyaura coupling allows for the introduction of new aryl or vinyl groups by reacting the aryl iodide with a boronic acid or ester in the presence of a palladium catalyst and a base. nih.govnih.gov This reaction is highly versatile and tolerant of many functional groups, making it suitable for the late-stage diversification of complex molecules.
The Sonogashira coupling provides a route to alkynyl-substituted pyrazoles by coupling the aryl iodide with a terminal alkyne. beilstein-journals.orgbeilstein-journals.orgnih.gov For instance, a pyrazolo[1,5-a]pyrimidine derivative of this compound has been successfully used in a Sonogashira coupling to produce alkynyl alcohol derivatives in good yields. beilstein-journals.orgbeilstein-journals.orgnih.gov
Table 2: Common Cross-Coupling Reactions at the Iodophenyl Moiety
| Reaction Name | Coupling Partner | Catalyst System | Bond Formed | Reference |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄ / Base | C-C | nih.gov |
| Sonogashira | Terminal Alkyne | Pd catalyst / Cu(I) cocatalyst | C-C (sp) | beilstein-journals.orgbeilstein-journals.org |
| Heck | Alkene | Pd catalyst / Base | C-C (sp²) | beilstein-journals.org |
| Buchwald-Hartwig | Amine | Pd catalyst / Ligand / Base | C-N | chim.it |
Modifications at the Amine Functionality
The primary amino group at the C3 position is a versatile nucleophilic center that can be readily modified through various reactions. ontosight.ai
Acylation and Alkylation Reactions of the Amine Group
The exocyclic amino group of 3-aminopyrazoles can be selectively acylated or alkylated. nih.govAcylation is typically achieved using acyl chlorides or anhydrides in the presence of a base. nih.gov This reaction leads to the formation of the corresponding amides. The regioselectivity of acylation (on the exocyclic amine versus the ring nitrogens) can be influenced by the reaction conditions and the nature of the substrate and electrophile. nih.gov
Alkylation of the amino group can also be performed, though controlling the regioselectivity between the exocyclic amine and the ring nitrogens can be challenging. nih.govacs.org However, under specific conditions, selective N-alkylation of the exocyclic amine can be achieved. acs.org
Condensation Reactions with Carbonyl Compounds to Form Imines/Schiff Bases
The primary amino group readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. ijpsonline.comresearchgate.netekb.eg This reaction is typically carried out by stirring the 3-aminopyrazole with the carbonyl compound in a suitable solvent, sometimes with acid or base catalysis. ijpsonline.comekb.eg The resulting imine functionality can serve as a valuable intermediate for further synthetic transformations or may itself impart interesting biological or chemical properties to the molecule. researchgate.net The formation of Schiff bases from substituted 3-aminopyrazoles and various aldehydes has been widely reported. ijpsonline.comresearchgate.net
Synthesis of Fused Heterocyclic Systems Utilizing the Pyrazole Amine
The presence of the 3-amino group on the pyrazole ring is instrumental in the construction of fused heterocyclic systems. This is typically achieved through condensation reactions with various bifunctional electrophiles, leading to the formation of new rings fused to the pyrazole core.
Pyrazolo[1,5-a]pyrimidine Derivatives
The reaction of this compound with 1,3-dicarbonyl compounds or their equivalents is a common and effective method for the synthesis of pyrazolo[1,5-a]pyrimidines. beilstein-journals.orgbeilstein-journals.org For instance, the condensation with acetylacetone in ethanol leads to the formation of the corresponding pyrazolo[1,5-a]pyrimidine derivative. beilstein-journals.orgbeilstein-journals.org This reaction proceeds through the initial formation of an enamine intermediate, followed by an intramolecular cyclization and dehydration to yield the fused bicyclic system. The regioselectivity of this reaction is generally high, with the exocyclic amino group of the pyrazole preferentially attacking one of the carbonyl groups of the diketone. researchgate.net The resulting pyrazolo[1,5-a]pyrimidine core can be further functionalized, highlighting the synthetic utility of this approach. nih.govmdpi.com
A notable application of this strategy is the synthesis of various substituted pyrazolo[1,5-a]pyrimidines which have been investigated for their potential as selective PI3Kδ inhibitors. nih.gov In some instances, the reaction of 5-aminopyrazoles with enaminones can lead to the formation of pyrazolo[1,5-a]pyrimidines as structural isomers to pyrazolo[3,4-b]pyridines, depending on the reaction conditions and the substitution pattern of the pyrazole. beilstein-journals.orgbeilstein-journals.org
| Reactant | Reagent | Product | Key Features |
|---|---|---|---|
| This compound | Acetylacetone | 5-(4-iodophenyl)-7-methylpyrazolo[1,5-a]pyrimidine | Forms the core structure for further derivatization. beilstein-journals.orgbeilstein-journals.org |
| 5-aminopyrazole derivatives | β-ketoesters | Substituted pyrazolo[1,5-a]pyrimidines | Used in the development of PI3Kδ inhibitors. nih.gov |
| 1-NH-5-aminopyrazole | Enaminone | Pyrazolo[1,5-a]pyrimidine isomer | Formation is dependent on reaction conditions and pyrazole substitution. beilstein-journals.orgbeilstein-journals.org |
Pyrazolo[3,4-b]pyridine Derivatives
The synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazole precursors is a well-established strategy in heterocyclic chemistry. mdpi.com This transformation can be achieved through various methods, including the reaction with α,β-unsaturated ketones, 1,3-diketones under specific conditions, and multicomponent reactions. beilstein-journals.orgmdpi.commdpi.com For example, the reaction of 5-aminopyrazoles with trifluoromethyl-β-diketones in refluxing acetic acid yields 4-trifluoromethyl-1H-pyrazolo[3,4-b]pyridines. beilstein-journals.orgbeilstein-journals.org
Multicomponent reactions offer an efficient route to complex pyrazolo[3,4-b]pyridine structures. The reaction of 5-aminopyrazoles, aldehydes, and cyclic β-diketones can lead to the formation of these fused systems. beilstein-journals.org The regioselectivity of the cyclization can sometimes be influenced by the nature of the substituents on the pyrazole ring and the reaction conditions, occasionally leading to the formation of the isomeric pyrazolo[1,5-a]pyrimidines. beilstein-journals.orgbeilstein-journals.org The resulting pyrazolo[3,4-b]pyridine scaffold is of significant interest due to its presence in compounds with potential biological activities, including affinity for β-amyloid plaques. mdpi.com
| Reactant | Reagents | Product | Key Features |
|---|---|---|---|
| 5-aminopyrazole | Trifluoromethyl-β-diketones | 4-Trifluoromethyl-1H-pyrazolo[3,4-b]pyridine | Regiospecific synthesis in refluxing acetic acid. beilstein-journals.orgbeilstein-journals.org |
| 5-aminopyrazole, aldehyde, cyclic β-diketone | Multicomponent reaction | Substituted pyrazolo[3,4-b]pyridine | Efficient one-pot synthesis of complex structures. beilstein-journals.org |
| 5-amino-1-phenyl-pyrazole | α,β-unsaturated ketone | 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine | Catalyzed by ZrCl4, with potential applications as amyloid plaque probes. mdpi.com |
Other Fused Pyrazoloazines
Beyond pyrimidines and pyridines, the 5-aminopyrazole moiety is a precursor to a broader range of fused pyrazoloazines, including pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]triazines. beilstein-journals.orgbeilstein-journals.org The synthesis of pyrazolo[3,4-d]pyrimidines often involves the reaction of a 5-aminopyrazole-4-carbonitrile or carboxamide derivative with a one-carbon synthon like formic acid or an orthoformate. mdpi.comsemanticscholar.org For instance, reacting 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile with formic acid under reflux yields the corresponding pyrazolo[3,4-d]pyrimidin-4-one. mdpi.com
The synthesis of pyrazolo[1,5-a] beilstein-journals.orgresearchgate.netCurrent time information in Bangalore, IN.triazines can be accomplished by reacting 5-aminopyrazoles with reagents like ethoxycarbonyl isothiocyanate, followed by intramolecular cyclization. beilstein-journals.org These fused heterocyclic systems are of interest for their potential as inhibitors of enzymes such as thymidine (B127349) phosphorylase. nih.gov The versatility of the 5-aminopyrazole core allows for the construction of a diverse array of heterocyclic frameworks with varied electronic and steric properties. nih.govdoaj.org
Introduction of Diverse Chemical Tags and Moieties
The iodophenyl group at the 5-position of the pyrazole ring is a key handle for introducing a wide variety of chemical functionalities through cross-coupling reactions. This allows for the attachment of chemical tags, probes, and other moieties to the core structure.
Synthesis of Alkynyl Alcohol Derivatives via Sonogashira Coupling
The Sonogashira coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org In the context of this compound and its derivatives, the iodo group provides a reactive site for this transformation. The reaction of the iodinated pyrazole with various alkynyl alcohols, in the presence of a palladium catalyst and a copper(I) co-catalyst, affords the corresponding alkynyl alcohol derivatives in good yields. beilstein-journals.orgbeilstein-journals.orgnih.gov
This strategy has been successfully employed to attach propargyl alcohol and other alkynol moieties to the pyrazolo[1,5-a]pyrimidine scaffold derived from this compound. beilstein-journals.orgbeilstein-journals.org The reaction is typically carried out under mild conditions and demonstrates good functional group tolerance. sioc-journal.cn The resulting alkynyl alcohol derivatives can serve as valuable intermediates for further chemical modifications or as final products with specific properties.
| Substrate | Reagent | Catalyst System | Product | Yield |
|---|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine derivative with a 4-iodophenyl group | Alkynyl alcohol | Palladium catalyst, Copper(I) cocatalyst | Alkynyl alcohol derivative of pyrazolo[1,5-a]pyrimidine | 69–94% beilstein-journals.orgbeilstein-journals.org |
Incorporation of Selenium-Containing Moieties
The introduction of selenium into heterocyclic scaffolds is an area of growing interest due to the unique biological and chemical properties of organoselenium compounds. researchgate.net While direct selenation of the pyrazole ring is possible, a more common approach involves the synthesis of selenium-containing building blocks that can then be incorporated into the final heterocyclic structure. For instance, 5-amino-4-(arylselanyl)-1H-pyrazoles can be synthesized through a one-pot, iodine-catalyzed multicomponent reaction of benzoylacetonitriles, arylhydrazines, and diaryl diselenides. beilstein-journals.org
Although direct incorporation of selenium onto the pre-formed this compound is less commonly reported, the synthesis of pyrazole derivatives bearing selenium is well-documented. nih.govmdpi.com These selenium-containing pyrazoles can then be utilized in the synthesis of more complex heterocyclic systems, offering a pathway to novel compounds with potential applications in various fields of chemistry and biology.
Advanced Applications in Chemical Sciences and Pre Clinical Research Methodologies
Role as a Key Synthetic Precursor and Building Block in Organic Synthesis
The title compound, 5-(4-iodophenyl)-1H-pyrazol-3-amine, is a highly valued building block in the field of organic synthesis. Its utility stems from the presence of multiple reactive sites that can be selectively functionalized to construct intricate molecular architectures. The key features that make it a versatile precursor are the pyrazole (B372694) ring, the amino group, and the iodophenyl moiety. The iodine atom, in particular, is an excellent leaving group in various cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
The term "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets, making them highly desirable in drug discovery. nih.gov Pyrazole-based structures are considered privileged scaffolds due to their wide range of biological activities. nih.gov The compound this compound is a precursor for the synthesis of such complex molecules. bldpharm.comcsic.es
One of the most powerful applications of this compound is in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. For instance, the iodine atom on the phenyl ring can be readily coupled with terminal alkynes to introduce new carbon-carbon bonds. csic.es This methodology has been used to synthesize a variety of complex derivatives. For example, coupling with alkyne tert-butyl esters, followed by hydrogenation and hydrolysis, has been employed to create haptens for the generation of antibodies. csic.es
The amino group on the pyrazole ring provides another point for diversification. It can be acylated or can participate in condensation reactions to form new heterocyclic rings fused to the pyrazole core. This versatility allows for the creation of a vast library of compounds with diverse functionalities and potential biological activities.
The compound this compound is an excellent starting material for the construction of novel heterocyclic systems. beilstein-journals.orgnih.gov The inherent reactivity of the aminopyrazole moiety allows it to react with various bielectrophilic reagents to form fused pyrazoloazines, which are of great interest in medicinal chemistry. beilstein-journals.org
A notable example is the synthesis of pyrazolo[1,5-a]pyrimidines. beilstein-journals.org The reaction of 5-amino-3-(4-iodophenyl)pyrazole with acetylacetone (B45752) in ethanol (B145695) yields pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. beilstein-journals.org These can be further elaborated through Sonogashira coupling to introduce alkynyl side chains, which can then be modified, for instance, by fluorodeoxygenation to create fluoropropynyl-substituted pyrazolo[1,5-a]pyrimidines. beilstein-journals.org
The ability to construct such fused heterocyclic systems is significant because these new ring systems often exhibit unique chemical and biological properties that are not present in the individual components. The strategic combination of the pyrazole core with other heterocyclic rings opens up new avenues for the design of novel compounds with tailored functionalities.
| Precursor | Reagent | Resulting Heterocycle | Ref. |
| 5-amino-3-(4-iodophenyl)pyrazole | Acetylacetone | Pyrazolo[1,5-a]pyrimidine | beilstein-journals.org |
Exploration in Material Science for Functional Materials
The unique electronic and photophysical properties of pyrazole derivatives have led to their exploration in the field of material science. The compound this compound, with its combination of an aromatic system and a heterocyclic ring, serves as a valuable building block for the development of functional materials. bldpharm.com
Derivatives of this compound have shown potential in the development of luminescent and optical materials. researchgate.net The extended π-conjugation in molecules derived from this precursor can lead to interesting photophysical properties, including fluorescence and phosphorescence. The synthesis of N-acyl pyrazole derivatives, for example, has led to compounds exhibiting solid-state luminescence, a desirable property for applications in organic electronics. researchgate.net Some of these materials exhibit aggregation-induced emission (AIE), where the molecules are non-emissive in solution but become highly luminescent in the aggregated state. researchgate.net This phenomenon is particularly useful for the development of sensors and imaging agents.
The structural framework of this compound is amenable to modifications that can produce dyes and fluorescent probes. bldpharm.commdpi.com The amino group can be functionalized to modulate the electronic properties of the molecule, thereby tuning its absorption and emission wavelengths. For instance, the conversion of an amine group to an imine can block photoinduced electron transfer (PeT), leading to a "turn-on" fluorescence response. mdpi.com This principle can be applied to design fluorescent probes for the detection of specific analytes, such as aldehydes. mdpi.com The iodophenyl group can also be used to attach the pyrazole core to other molecular systems, creating more complex and functional dye architectures.
| Application | Property | Potential Use | Ref. |
| Luminescent Materials | Solid-state luminescence, Aggregation-Induced Emission (AIE) | Organic electronics, sensors | researchgate.net |
| Dyes and Fluorescent Probes | Tunable absorption/emission, "Turn-on" fluorescence | Analyte detection, imaging | mdpi.com |
Mechanistic Investigations of Molecular Interactions for Biological Relevance
Understanding the molecular interactions of this compound and its derivatives is crucial for elucidating their biological relevance. The various functional groups on the molecule allow for a range of non-covalent interactions, including hydrogen bonding and halogen bonding, which are key to its binding with biological macromolecules.
The amine group on the pyrazole ring can act as a hydrogen bond donor, forming interactions with acceptor groups on proteins and other biological targets. Conversely, the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors. These hydrogen bonding patterns are critical for the specific recognition and binding of the molecule to its target.
The iodine atom on the phenyl ring introduces the possibility of halogen bonding, a non-covalent interaction where the electrophilic region on the halogen atom interacts with a nucleophilic site. acs.org This interaction is directional and can contribute significantly to the binding affinity and selectivity of the molecule.
Furthermore, the phenyl group can engage in hydrophobic interactions and π-stacking with aromatic residues in protein binding pockets. Computational docking studies can be employed to model these interactions and predict the binding modes of derivatives of this compound with various biological targets, such as protein kinases. muni.cz These mechanistic insights are invaluable for the rational design of more potent and selective biologically active compounds.
Enzyme Inhibition Studies (Mechanism-based, in vitro focus)
The 5-aminopyrazole scaffold is a recognized pharmacophore in the design of enzyme inhibitors, particularly protein kinase inhibitors. researchgate.netdoi.org While direct studies on this compound are limited, research on analogous structures provides significant insight into its potential mechanism-based inhibitory actions.
A notable target for this class of compounds is the p38 mitogen-activated protein (MAP) kinase, an enzyme central to the inflammatory response. epo.orgmdpi.com A series of 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones were identified as highly selective inhibitors of p38α MAP kinase. nih.gov X-ray crystallography of these inhibitors bound to the unphosphorylated p38α enzyme revealed that the inhibitor occupies the ATP-binding pocket. nih.gov A critical interaction for selectivity is a unique hydrogen bond formed between the exocyclic 3-amino group of the pyrazole core and the side-chain hydroxyl of threonine 106 in the enzyme's binding site. nih.gov This interaction, distinct from those observed with other classes of p38 inhibitors, underscores the importance of the 5-aminopyrazole moiety for potent and selective inhibition. nih.gov
Furthermore, pyrazole urea-based compounds have been developed as p38 MAP kinase inhibitors that bind to a key domain distinct from the ATP site. nih.govcolumbia.edu These inhibitors stabilize a conformation of the kinase that is incompatible with ATP binding, demonstrating an allosteric mechanism of inhibition. columbia.edu The pyrazole core in these molecules makes crucial hydrophobic and hydrogen-bonding interactions within the binding pocket. columbia.edu
Other studies on sulfenylated 5-aminopyrazoles have demonstrated potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases like Alzheimer's. rsc.orgnih.gov The inhibitory mechanism involves interactions within the enzyme's active site, with certain derivatives showing dual-binding capabilities. nih.gov
Table 1: Inhibition of Various Enzymes by 5-Aminopyrazole Analogs This table presents data for close structural analogs of this compound to illustrate the inhibitory potential of the 5-aminopyrazole scaffold.
| Compound Name | Target Enzyme | Inhibition Data (IC50) | Reference |
|---|---|---|---|
| S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195) | p38α MAP Kinase | Not specified in abstract | mdpi.comnih.gov |
| Sulfenylated 5-aminopyrazole (compound 3b) | Acetylcholinesterase (AChE) | 1.634 µM | nih.gov |
| Sulfenylated 5-aminopyrazole (compound 3b) | Butyrylcholinesterase (BuChE) | 0.0285 µM | nih.gov |
Mechanisms of Protein Glycation Inhibition
Protein glycation is a non-enzymatic reaction between reducing sugars and the free amino groups of proteins, leading to the formation of Advanced Glycation End-products (AGEs). This process is implicated in various pathologies, including diabetic complications. frontiersin.org Pyrazole derivatives have been generally described as inhibitors of protein glycation. mdpi.comnih.govamazonaws.comresearchgate.net
The proposed mechanism for glycation inhibition by compounds containing amino groups, such as 5-aminopyrazoles, involves competitive inhibition. These inhibitors can react with reducing sugars, thereby preventing them from reacting with the amino groups on proteins like albumin. While specific mechanistic studies on this compound are not extensively detailed in the available literature, research on related compounds provides some clues. A water-soluble pyrazole curcumin (B1669340) analog was shown to inhibit the formation of AGEs, suggesting that the pyrazole scaffold can be functionalized to effectively interfere with the glycation process. frontiersin.org The mechanism likely involves trapping reactive carbonyl species, which are intermediates in the formation of AGEs. frontiersin.org The nucleophilic nature of the 5-amino group on the pyrazole ring could potentially play a direct role in this trapping mechanism, though further investigation is required to substantiate this for the specific compound of interest.
Investigations into Antioxidant Mechanisms
The 5-aminopyrazole scaffold is frequently associated with antioxidant activity. nih.govmdpi.comdntb.gov.uaresearchgate.net The primary mechanism of action is believed to be through radical scavenging, where the compound donates a hydrogen atom or an electron to neutralize free radicals, thus terminating damaging chain reactions. mdpi.com
Studies on various 5-aminopyrazole derivatives have confirmed their ability to scavenge free radicals in vitro, commonly measured using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. nih.govresearchgate.net For instance, a series of 5-aminopyrazolyl acylhydrazones demonstrated significant radical scavenging properties and were also found to inhibit the production of reactive oxygen species (ROS) in human platelets. mdpi.com The antioxidant capacity is influenced by the substituents on the pyrazole ring and attached functionalities. mdpi.comresearchgate.net
Another study on sulfenylated 5-aminopyrazoles also reported free radical scavenging activity, further supporting the antioxidant potential of this chemical class. nih.gov The mechanism involves the stabilization of the resulting radical species through the aromatic pyrazole ring system. The presence of the amino group at the C3 position is thought to enhance this activity by increasing the electron-donating capacity of the molecule.
Table 3: Antioxidant Activity of 5-Aminopyrazole Analogs This table presents data for close structural analogs of this compound to illustrate the antioxidant potential of the 5-aminopyrazole scaffold.
| Compound Class/Name | Assay | Result | Reference |
|---|---|---|---|
| Sulfenylated 5-aminopyrazole (compound 3b) | DPPH Radical Scavenging | 32.83% scavenging at 100 µM | nih.gov |
| 5-Aminopyrazolyl acylhydrazone (compound 12d) | DPPH Radical Scavenging | 76.45% antioxidant activity | mdpi.com |
| Imidazo[1,2-b]pyrazole derivative (compound 22) | DPPH Radical Scavenging | 75.3% inhibition | mdpi.com |
Applications in Agrochemical Research (Focus on Mechanism of Action, not product efficacy)
Pyrazole derivatives are widely utilized in the agrochemical industry, particularly as fungicides. bohrium.commdpi.com The mechanism of action for many pyrazole-based fungicides involves the inhibition of crucial fungal enzymes. A primary target is the enzyme sterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes. mdpi.comacs.org Inhibition of CYP51 disrupts membrane integrity and function, ultimately leading to fungal cell death. Azole fungicides, which include pyrazole derivatives, bind to the heme iron in the active site of CYP51, preventing the substrate from binding and being metabolized. mdpi.com
While direct studies on the agrochemical mechanism of this compound are not prominent, the structural features are consistent with those of other CYP51 inhibitors. The nitrogen atoms of the pyrazole ring are key to coordinating with the heme iron of the cytochrome P450 enzyme. mdpi.comacs.org
Another significant mechanism of action for pyrazole-based fungicides is the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain. bohrium.comacs.org Several commercial fungicides, such as bixafen (B1247100) and fluxapyroxad, are pyrazole carboxamides that act as SDH inhibitors (SDHIs). mdpi.comacs.org These compounds block the enzyme's function, leading to a disruption of cellular respiration and energy production in the target fungus. acs.org The design of novel pyrazole-furan/thiophene carboxamide hybrids as potential SDHIs further highlights the importance of the pyrazole scaffold in targeting this essential fungal enzyme. acs.org
Future Perspectives and Unexplored Research Avenues
Development of More Sustainable and Greener Synthetic Methodologies
The future synthesis of 5-(4-iodophenyl)-1H-pyrazol-3-amine and its derivatives will increasingly prioritize environmentally benign methods. Traditional synthetic routes often rely on harsh conditions and hazardous solvents. The development of greener alternatives is crucial for both environmental stewardship and economic viability.
Future research will likely focus on:
One-Pot, Multi-Component Reactions: These reactions, which combine multiple starting materials in a single step, are highly efficient and atom-economical. nih.govnih.gov A prospective one-pot synthesis for this compound could involve the reaction of a p-iodo-substituted β-ketonitrile with hydrazine (B178648) in an environmentally friendly solvent.
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields, often under solvent-free or aqueous conditions. gsconlinepress.comnih.gov Applying this technique to the cyclization step in pyrazole (B372694) formation could offer a significant improvement over conventional heating methods. nih.gov
Use of Green Solvents and Catalysts: Replacing traditional organic solvents with water, ethanol (B145695), or ionic liquids is a key aspect of green chemistry. researchgate.netthieme-connect.comresearchgate.net Research into catalyst-free reactions or the use of biodegradable catalysts, such as natural acids, could lead to more sustainable production methods. nih.gov
| Green Synthesis Approach | Potential Application to this compound Synthesis | Key Advantages |
|---|---|---|
| One-Pot, Three-Component Synthesis | Condensation of a 4-iodo-substituted aldehyde, a malono derivative, and a hydrazine derivative. nih.gov | High atom economy, reduced waste, simplified procedure. |
| Microwave-Assisted Reaction | Microwave heating of an appropriate α-cyanoketone with 4-iodophenylhydrazine (B78305) in aqueous HCl. nih.gov | Rapid reaction times, increased yields, energy efficiency. gsconlinepress.com |
| Aqueous-Phase Synthesis | Utilizing water as a solvent for the cyclocondensation reaction, potentially with a surfactant like CTAB. thieme-connect.comresearchgate.net | Non-toxic, inexpensive, and safe solvent. |
Advanced Computational Modeling for Precise Property Prediction and Rational Design
Computational chemistry offers powerful tools to predict the properties of molecules and guide the design of new derivatives without costly and time-consuming laboratory work. eurasianjournals.com For this compound, computational modeling can provide deep insights into its structure, reactivity, and potential biological activity.
Key areas for future computational research include:
Density Functional Theory (DFT) Calculations: DFT can be used to determine the molecule's electronic structure, predict its reactivity, and analyze its spectroscopic properties. researchgate.netresearchgate.net This can help in understanding the influence of the iodo and amino substituents on the pyrazole ring's chemistry.
Molecular Docking Studies: Since pyrazole scaffolds are common in kinase inhibitors, molecular docking can be employed to predict how this compound and its derivatives might bind to the active sites of various protein kinases. nih.govnih.gov This is crucial for the rational design of new targeted therapies.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound and its interactions with biological targets over time, providing a more realistic picture of its potential mechanism of action. eurasianjournals.comnih.gov
| Computational Method | Predicted Properties/Applications | Relevance to this compound |
|---|---|---|
| Density Functional Theory (DFT) | Molecular geometry, HOMO-LUMO energy gaps, chemical reactivity, spectral analysis. researchgate.netresearchgate.net | Understanding electronic properties and predicting sites of reactivity. |
| Molecular Docking | Binding modes and affinity to biological targets (e.g., protein kinases). eurasianjournals.com | Rational design of potent and selective enzyme inhibitors. |
| Molecular Dynamics (MD) | Conformational space, dynamic behavior, stability of ligand-protein complexes. eurasianjournals.com | Elucidating the mechanism of action and interaction stability. |
Exploration of Novel Chemical Transformations and Unprecedented Reactivity
The unique combination of a reactive amino group and an iodinated aryl ring makes this compound a versatile building block for synthesizing more complex molecules. Future research should explore novel transformations that leverage these functional groups.
Unexplored research avenues include:
Fused Heterocyclic Systems: The 5-aminopyrazole moiety is a well-established precursor for a wide variety of fused pyrazoloazines, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which often exhibit significant biological activity. nih.govmdpi.com The reaction of this compound with various bielectrophiles could yield novel fused systems with unexplored pharmacological potential.
Cross-Coupling Reactions: The C-I bond is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. nih.gov This allows for the introduction of a wide range of substituents (aryl, alkynyl, amino groups, etc.) onto the phenyl ring, enabling the creation of large libraries of derivatives for structure-activity relationship (SAR) studies.
Functionalization of the Pyrazole Ring: While the amino and iodophenyl groups are the most obvious sites for modification, direct C-H functionalization of the pyrazole ring itself, for instance at the C4 position, remains a promising area for exploration. thieme-connect.com
Integration with High-Throughput Methodologies for Mechanistic Elucidation
To accelerate the discovery of new applications for this compound, high-throughput methodologies can be integrated into the research workflow. These techniques allow for the rapid screening of many compounds and reaction conditions.
Future directions in this area are:
High-Throughput Screening (HTS): HTS can be used to rapidly screen libraries of derivatives based on the this compound scaffold against a panel of biological targets, such as protein kinases, to identify promising lead compounds for drug discovery. nih.gov
High-Throughput Virtual Screening (HTVS): As a complement to experimental HTS, HTVS uses computational methods to screen vast virtual libraries of compounds, prioritizing those with the highest predicted activity for synthesis and testing. researchgate.netchemmethod.com This approach is a cost-effective and efficient alternative to traditional laboratory screening. researchgate.netchemmethod.com
Mechanistic Studies: Combining HTS data with detailed mechanistic studies can provide a deeper understanding of how these molecules function. rsc.orgumn.edu Techniques such as kinetic analysis and computational modeling can help elucidate the reaction mechanisms of novel transformations and the mode of action of biologically active derivatives. rsc.orgmdpi.com
Potential for Applications in Emerging Technologies Beyond Current Scope
While the primary focus for many pyrazole derivatives has been in medicine and agriculture, the unique properties of this compound suggest potential applications in other cutting-edge fields.
Unexplored technological applications could include:
Materials Science: Iodinated aromatic compounds are valuable intermediates in the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The pyrazole core can also contribute desirable electronic and chelating properties.
Chemosensors: The pyrazole nucleus, with its nitrogen atoms, can act as a chelating agent for metal ions. By attaching a fluorophore or chromophore to the this compound scaffold (e.g., via cross-coupling), it may be possible to develop novel chemosensors for the detection of specific metal ions. researchgate.net
Photopharmacology: The iodophenyl group could be transformed into an azobenzene (B91143) moiety. Azo-pyrazoles have potential applications as photoswitches, which could be used in photodynamic therapy or to create light-controlled bioactive molecules. sciforum.net
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-(4-iodophenyl)-1H-pyrazol-3-amine, and how can intermediates be optimized?
- Methodological Answer : The compound is typically synthesized via multi-step processes involving cyclization, nucleophilic substitution, or condensation reactions. For example, pyrazole derivatives are often prepared by cyclizing hydrazines with β-keto esters or via Vilsmeier–Haack formylation of pyrazolones . Optimization of intermediates (e.g., 5-chloro-3-methyl-1-substituted pyrazole-4-carbonyl chloride) involves adjusting reaction conditions (temperature, solvent polarity) and purification via column chromatography .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and aromaticity . Single-crystal X-ray diffraction provides definitive structural validation, as demonstrated for analogous pyrazole derivatives with iodophenyl groups, where bond angles and torsional parameters are resolved with high precision (R factor < 0.05) .
Q. How can researchers ensure reproducibility in synthesizing pyrazole-3-amine derivatives?
- Methodological Answer : Strict control of reaction stoichiometry (e.g., 1:1 molar ratio of iodophenyl precursors to hydrazines) and inert atmospheres (N₂/Ar) minimizes side reactions. Detailed reporting of solvent systems (e.g., ethanol vs. DMF) and catalyst loadings (e.g., p-toluenesulfonic acid) is essential, as minor variations significantly impact yields .
Advanced Research Questions
Q. How can low yields in the final cyclization step of this compound synthesis be addressed?
- Methodological Answer : Low yields often stem from steric hindrance or electron-withdrawing effects of the iodophenyl group. Strategies include:
- Using microwave-assisted synthesis to enhance reaction kinetics .
- Introducing electron-donating substituents (e.g., methoxy groups) on adjacent positions to reduce steric strain .
- Employing high-pressure conditions to favor cyclization .
Q. What methodologies resolve contradictions between computational predictions and experimental bioactivity data for pyrazole-3-amine derivatives?
- Methodological Answer : Discrepancies may arise from solvation effects or conformational flexibility unaccounted for in docking studies. Remedies include:
- Molecular dynamics simulations to model ligand-receptor interactions under physiological conditions .
- Free-energy perturbation (FEP) calculations to quantify binding affinities more accurately .
- Validating computational models with in vitro assays (e.g., invasion/migration assays for anticancer activity) .
Q. How can structure-activity relationships (SAR) guide the design of this compound analogs with enhanced pharmacological profiles?
- Methodological Answer : SAR studies should focus on:
- Iodine substitution : Replacing iodine with smaller halogens (e.g., F, Cl) to improve pharmacokinetics while retaining aryl interaction potency .
- Pyrazole core modifications : Introducing methyl or tert-butyl groups at position 1 to enhance metabolic stability .
- Hybrid pharmacophores : Incorporating triazole or isoxazole moieties to exploit synergistic binding, as seen in anti-inflammatory analogs .
Q. What strategies integrate experimental data with theoretical frameworks for mechanistic studies of pyrazole-3-amine derivatives?
- Methodological Answer :
- Density functional theory (DFT) : Calculate reaction pathways (e.g., cyclization barriers) to validate proposed mechanisms .
- Crystallographic data : Correlate experimental bond lengths/angles with computed electrostatic potential maps to identify reactive sites .
- Kinetic isotope effects (KIE) : Probe rate-determining steps in catalytic cycles .
Safety and Compliance
Q. What safety protocols are critical when handling iodinated pyrazole-3-amine intermediates?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
